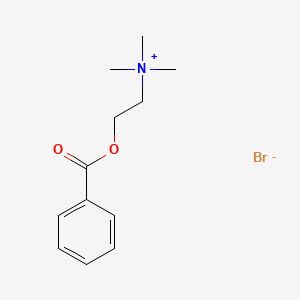

Benzoylcholine Bromide

Übersicht

Beschreibung

Benzoylcholine Bromide is a chemical compound with the molecular formula C12H18BrNO2 and a molecular weight of 288.18 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is primarily used in biochemical research and is known for its role in studying cholinergic systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzoylcholine Bromide can be synthesized from 2-Bromoethyl benzoate and Trimethylamine . The reaction involves the nucleophilic substitution of the bromine atom in 2-Bromoethyl benzoate by the trimethylamine, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis

Benzoylcholine bromide serves as a substrate for butyrylcholinesterase (BChE) , an enzyme critical in neurotransmitter regulation. Hydrolysis occurs via:

Research Findings

- Enzyme Kinetics :

| BChE Genotype | Relative Hydrolysis Activity | Clinical Relevance |

|---|---|---|

| U/U | 100% (Baseline) | Normal metabolism |

| K/K | 35% | Increased PB toxicity risk |

| A/F | 18% | Linked to Gulf War illness |

Pharmacological Interactions

This compound mimics acetylcholine but resists hydrolysis by acetylcholinesterase (AChE), leading to prolonged cholinergic effects . Key interactions include:

- Neuromuscular Effects :

| Parameter | This compound | Acetylcholine |

|---|---|---|

| Effective Dose (mg/kg) | 1.0 | 5.0 |

| Duration of Action | Prolonged | Short |

Radical-Mediated Degradation

Under oxidative conditions, this compound undergoes debenzylation via bromine radicals :Conditions :

Table 1: Genotype-Exposure Interaction in Gulf War Veterans

| BChE Genotype | PB Use Odds Ratio (OR) | p-value |

|---|---|---|

| Common (U/U) | 2.68 | 0.0001 |

| Rare (K/K) | 40.00 | 0.0005 |

Table 2: Hydrolysis Thermodynamics

| Reaction | ΔrH° (kJ/mol) | Conditions |

|---|---|---|

| Hydrolysis with H₂O | -113.1 | Liquid phase |

| Acylation of para-substituted anilines | -172 ± 0.8 | Benzene solvent |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuropharmacology

Benzoylcholine bromide has been studied for its cholinergic properties, which mimic the action of acetylcholine. Research indicates that it possesses strong nicotine-like properties and weak muscarine-like properties, making it a potential candidate for studying cholinergic signaling pathways .

2. Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on cholinesterases, enzymes responsible for breaking down acetylcholine. Compounds derived from benzoylcholine have shown promising results in inhibiting both acetylcholinesterase and butyrylcholinesterase, which are crucial in treating conditions such as Alzheimer's disease .

Plant Growth Regulation

This compound has been utilized as a plant growth regulator. It acts by inhibiting the elongation of plants, counteracting the effects of gibberellins, which are hormones that promote growth. This application is particularly beneficial for controlling the growth patterns of various crops and ornamental plants .

Case Study: Growth Regulation in Kidney Beans

A study demonstrated the effectiveness of this compound in regulating the growth of kidney beans. The results indicated significant reductions in internode length when treated with this compound alone compared to untreated controls. The findings are summarized in Table 1 below:

| Treatment | Length of First Internode (cm) | Length of Second Internode (cm) | Fresh Weight (g) |

|---|---|---|---|

| Untreated | 100 | 100 | 100 |

| This compound Alone | 74 | 27 | 73 |

| Later with Gibberellin | 129 | 391 | 462 |

Biochemical Applications

1. Antimicrobial Properties

this compound exhibits antimicrobial activity, making it a candidate for use in disinfectants and antiseptics. Its efficacy against various pathogens has been documented, providing insights into its potential as an active ingredient in healthcare products .

2. Cosmetic Formulations

In cosmetic science, this compound's properties can be harnessed to enhance the stability and efficacy of topical formulations. Its role as a preservative and antimicrobial agent is critical in ensuring product safety and longevity .

Wirkmechanismus

Benzoylcholine Bromide acts on cholinergic receptors, particularly the muscarinic acetylcholine receptors . It functions as an agonist, mimicking the action of acetylcholine and binding to the receptor sites. This binding triggers a cascade of intracellular events, leading to the physiological effects associated with cholinergic stimulation.

Vergleich Mit ähnlichen Verbindungen

Acetylcholine: The natural neurotransmitter that Benzoylcholine Bromide mimics.

Benzilylcholine Mustard: An irreversible antagonist of muscarinic acetylcholine receptors.

Benzoylcholine Chloride: Another derivative of choline with similar properties.

Uniqueness: this compound is unique due to its specific structure, which allows it to be used as a biochemical reagent in research. Its ability to mimic acetylcholine makes it valuable in studying cholinergic systems and understanding the pharmacological effects of cholinergic drugs.

Biologische Aktivität

Benzoylcholine Bromide (BCB) is a quaternary ammonium compound that serves as a significant tool in pharmacological research due to its structural similarity to acetylcholine, a key neurotransmitter in the nervous system. This article provides a comprehensive overview of the biological activity of BCB, including its mechanisms of action, applications in research, and comparative analysis with other cholinergic compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₈BrNO₂

- Molecular Weight : 284.18 g/mol

BCB features a benzoyl group attached to a choline moiety, which enhances its stability and efficacy at neuromuscular junctions compared to other cholinergic agents. Its unique structure allows it to act as both an agonist and antagonist at various cholinergic receptors.

BCB primarily acts on muscarinic and nicotinic acetylcholine receptors :

- Muscarinic Receptor Antagonism : BCB inhibits the binding of acetylcholine to muscarinic receptors, which are crucial for mediating parasympathetic nervous system responses. This action can lead to muscle relaxation and is useful for studying cholinergic dysfunctions such as those seen in neurodegenerative diseases like Alzheimer's disease.

- Nicotinic Acetylcholine Receptor Agonism : BCB mimics acetylcholine's action at nicotinic receptors, leading to the opening of ion channels and subsequent cellular responses such as muscle contraction and neurotransmitter release .

Biological Activity and Research Applications

BCB has been utilized in various research contexts, particularly in the study of neuromuscular transmission and cholinergic signaling pathways. Its ability to induce spastic reactions similar to those caused by decamethonium suggests potent interactions with nicotinic receptors.

Key Research Findings

- Neuromuscular Transmission Studies : BCB has been shown to effectively block acetylcholine binding at the neuromuscular junction, allowing researchers to dissect the role of cholinergic signaling in muscle contraction and relaxation.

- Model Systems for Cholinergic Dysfunction : By inhibiting cholinergic activity, BCB can simulate symptoms associated with neurodegenerative disorders, facilitating the exploration of potential therapeutic interventions.

Comparative Analysis with Other Cholinergic Compounds

The following table summarizes the structural similarities and unique features of BCB compared to other cholinergic agents:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Acetylcholine | Yes | Natural neurotransmitter; rapid degradation |

| Decamethonium | Yes | Long duration of action; neuromuscular blocker |

| Methacholine | Yes | Resistant to hydrolysis; used in asthma testing |

| Carbachol | Yes | Stimulates both nicotinic and muscarinic receptors |

BCB stands out due to its specific modifications that enhance its stability and efficacy at neuromuscular junctions compared to these other compounds.

Case Studies

Several studies have highlighted the biological activity of BCB:

- Cholinergic System Investigation : A study demonstrated that BCB could effectively modulate receptor activity, providing insights into its mechanism of action and potential therapeutic applications in treating conditions like Alzheimer's disease.

- Neurotransmitter Release Mechanisms : Research indicated that by blocking muscarinic receptors, BCB influences the release dynamics of acetylcholine from nerve terminals, offering a model for studying neurotransmitter regulation.

- Comparative Efficacy Studies : In various assays, BCB has shown higher activity than acetylcholine itself, suggesting its potential as a more effective agent for studying cholinergic signaling pathways.

Eigenschaften

IUPAC Name |

2-benzoyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.BrH/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWKZCQHFFILJX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626188 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24943-60-0 | |

| Record name | 2-(Benzoyloxy)-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylcholine Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.